molecular formula C18H24ClNO3 B1670850 Dobutamine hydrochloride CAS No. 49745-95-1

Dobutamine hydrochloride

Cat. No.: B1670850
CAS No.: 49745-95-1
M. Wt: 337.8 g/mol
InChI Key: BQKADKWNRWCIJL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dobutamine hydrochloride primarily targets the beta-1 adrenergic receptors of the heart . These receptors play a crucial role in the regulation of heart function, including heart rate and contractility .

Mode of Action

This compound acts as a beta-1 agonist , directly stimulating the beta-1 receptors of the heart . This stimulation increases myocardial contractility and stroke volume, leading to an increase in cardiac output . It’s worth noting that Dobutamine has negligible effects on beta-2 or alpha receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the beta-adrenergic signaling pathway . By stimulating the beta-1 adrenergic receptors, Dobutamine enhances the contractility of the heart muscle, thereby increasing cardiac output .

Pharmacokinetics

This compound exhibits rapid onset of action, with effects generally seen within 2 to 10 minutes . It is metabolized in the liver and other tissues, and the metabolites are excreted in the urine . The elimination half-life of Dobutamine is approximately 2 minutes , indicating that it is rapidly cleared from the body.

Result of Action

The primary result of this compound’s action is an increase in cardiac output . This is achieved through increased myocardial contractility and stroke volume, without significantly affecting heart rate . This makes Dobutamine particularly useful in the treatment of conditions such as cardiac decompensation and severe heart failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and stability. Additionally, individual patient characteristics, such as age, health status, and the presence of other medical conditions, can also affect the drug’s action. It’s important to note that Dobutamine is generally administered short term, although it may be used for longer periods to relieve symptoms of heart failure in patients awaiting heart transplantation .

Biochemical Analysis

Biochemical Properties

Dobutamine hydrochloride primarily interacts with beta-1 adrenergic receptors, leading to increased myocardial contractility . It also has mild alpha-1 and beta-2 adrenergic effects . The stimulation of beta-1 adrenergic receptors increases the strength of the heart’s contractions, leading to a positive inotropic effect .

Cellular Effects

This compound influences cell function by primarily acting on the beta-1 adrenoceptors of the heart, increasing contractility and cardiac output . It produces comparatively mild chronotropic, hypertensive, arrhythmogenic, and vasodilative effects . It does not cause the release of endogenous norepinephrine .

Molecular Mechanism

The molecular mechanism of this compound involves the direct stimulation of beta-1 receptors of the heart . This stimulation increases myocardial contractility and stroke volume, resulting in increased cardiac output .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has a rapid onset of action, generally seen within 2 minutes . It has a short half-life of two minutes , indicating that its effects are quickly reversible upon discontinuation. The principal routes of metabolism are methylation of the catechol and conjugation .

Dosage Effects in Animal Models

In animal models, the dosage of this compound can vary depending on the desired effect. For instance, in dogs, the lower end of the dose range is 2.5–5 μg/kg/min, and higher-end dose ranges up to 20 μg/kg/min have been reported . Adverse effects such as tachycardia and arrhythmia are commonly seen at doses >10 μg/kg/min .

Metabolic Pathways

This compound is metabolized in the liver and other tissues by catechol-O-methyltransferase (COMT) and then conjugated . The major excretion products in human urine are the conjugates of Dobutamine and 3-O-methyl Dobutamine .

Transport and Distribution

This compound is administered intravenously and distributed throughout the body with a small volume of distribution . It is metabolized in the liver and other tissues, and its metabolites are excreted in the urine .

Subcellular Localization

As a synthetic catecholamine, this compound primarily acts on the beta-1 adrenoceptors located on the cell membrane of cardiac cells . Its action on these receptors leads to increased myocardial contractility and cardiac output .

Chemical Reactions Analysis

Types of Reactions: Dobutamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.

Properties

IUPAC Name

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKADKWNRWCIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964383
Record name DL-Dobutamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49745-95-1, 52663-81-7
Record name Dobutamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49745-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dobutamine hydrochloride [USAN:USP:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dobutamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299583
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Record name DL-Dobutamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-[[3-(p-hydroxyphenyl)-1-methylpropyl]amino]ethyl]pyrocatechol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.314
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Record name DOBUTAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of dobutamine hydrochloride?

A1: this compound primarily acts as a β₁-adrenergic receptor agonist. [, ] While it also interacts with β₂ and α₁-adrenergic receptors, its affinity for β₁ receptors is significantly higher, leading to its characteristic inotropic and chronotropic effects. [, ]

Q2: What are the downstream effects of this compound binding to β₁-adrenergic receptors?

A2: Upon binding to β₁-adrenergic receptors, this compound stimulates the production of cyclic adenosine monophosphate (cAMP). [] Increased cAMP levels activate protein kinase A, leading to phosphorylation of various proteins involved in myocardial contractility, including calcium channels. [] This results in increased intracellular calcium concentrations, enhancing the force and rate of cardiac muscle contraction. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C₁₈H₂₃NO₃·HCl, and its molecular weight is 337.85 g/mol. [, ]

Q4: Does the research discuss any catalytic properties of this compound?

A4: The provided research focuses primarily on the pharmacological properties of this compound. No catalytic properties or applications are discussed within these studies.

Q5: Is there any information on computational chemistry studies, SAR analysis, or formulation strategies for this compound within the provided research?

A5: While the research highlights the importance of this compound's structure for its activity, specific details regarding computational chemistry studies, detailed SAR analysis, or advanced formulation strategies are not elaborated upon in the provided papers.

Q6: How is this compound administered, and what is its typical route of elimination?

A8: this compound is primarily administered intravenously due to its poor oral bioavailability. [, ] It undergoes rapid metabolism, primarily by conjugation and methylation in the liver and other tissues. [] Elimination occurs primarily through urine, with metabolites accounting for the majority of excreted compounds. []

Q7: What are the primary applications of this compound in clinical settings?

A9: this compound is frequently used in intensive care settings for short-term management of heart failure, particularly in cases of cardiogenic shock. [, , ] Its ability to increase cardiac output and improve tissue perfusion makes it valuable in these critical situations. [, ]

Q8: Does this compound exhibit any antibacterial activity?

A10: While primarily known for its cardiovascular effects, in vitro studies surprisingly show that this compound possesses inhibitory action against a range of gram-positive and gram-negative bacteria. [] Further investigation is needed to determine its clinical relevance as a potential antibacterial agent.

Q9: Does the research discuss any resistance mechanisms to this compound?

A9: The provided studies primarily focus on this compound's pharmacological actions and do not delve into potential resistance mechanisms.

Q10: Does the available research provide information about the toxicity profile, drug delivery strategies, or biomarkers related to this compound treatment?

A10: The primary focus of the provided research is on the therapeutic applications and analytical methods for this compound. Specific details on its toxicology, targeted drug delivery approaches, or associated biomarkers are not extensively addressed in these studies.

Q11: What analytical techniques are commonly employed for the quantification of this compound?

A13: High-performance liquid chromatography (HPLC) is widely used for the determination of this compound in pharmaceutical preparations and biological samples. [, , , , ] Various HPLC methods, including reversed-phase, ion-pair, and hydrophilic interaction chromatography, have been developed and validated for this purpose. [, , ]

Q12: What other analytical methods are available for the detection of this compound?

A12: Besides HPLC, several other analytical methods have been explored for this compound analysis. These include:

  • Spectrophotometry: Colorimetric methods utilizing reagents like thiosemicarbazide [] and 3-methylbenzothiazolin-2-one hydrazone [] offer simple and cost-effective alternatives for quantifying this compound.
  • Spectrofluorimetry: A highly sensitive method based on the inhibitory effect of this compound on the hemoglobin-catalyzed reaction between hydrogen peroxide and L-tyrosine has been developed. []
  • Chemiluminescence: Methods based on the enhancement or inhibition of chemiluminescence reactions have shown promise for sensitive this compound detection. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS proves valuable for analyzing volatile impurities, including genotoxic impurities like 2-bromopropane, in this compound samples. [, ]

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